3-(Bromomethyl)biphenyl
CAS No.: 14704-31-5
Cat. No.: VC20757747
Molecular Formula: C13H11Br
Molecular Weight: 247.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14704-31-5 |
---|---|
Molecular Formula | C13H11Br |
Molecular Weight | 247.13 g/mol |
IUPAC Name | 1-(bromomethyl)-3-phenylbenzene |
Standard InChI | InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 |
Standard InChI Key | RTFPTPXBTIUISM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)CBr |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)CBr |
3-(Bromomethyl)biphenyl is an organic compound characterized by the presence of a bromomethyl group attached to a biphenyl structure. Its molecular formula is
, and it is recognized by the CAS number 14704-31-5. This compound is a member of the biphenyl family, which consists of two phenyl rings connected by a single bond. The bromomethyl group enhances its reactivity, making it valuable in various chemical synthesis applications.
Synthesis Methods
The synthesis of 3-(Bromomethyl)biphenyl typically involves several methodologies, primarily focusing on electrophilic aromatic substitution reactions. Common methods include:
-
Bromomethylation: The introduction of the bromomethyl group can be achieved through the reaction of biphenyl with bromomethyl methyl ether in the presence of Lewis acid catalysts.
-
Electrophilic Aromatic Substitution: This involves using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position on the biphenyl ring.
Chemical Reactions and Mechanisms
3-(Bromomethyl)biphenyl participates in various chemical reactions due to its electrophilic nature:
-
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new carbon-nucleophile bonds.
-
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where additional electrophiles can react with the aromatic system.
Applications
3-(Bromomethyl)biphenyl has significant relevance in various fields:
-
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals and biologically active compounds.
-
Material Science: The compound's stability and functional group versatility make it useful in developing advanced materials, including polymers and coatings.
-
Catalysis: It can act as a ligand in transition metal-catalyzed processes, enhancing reaction efficiency and selectivity.
Safety and Hazards
3-(Bromomethyl)biphenyl is classified as harmful if swallowed and causes severe skin burns and eye damage. It is very toxic to aquatic life with long-lasting effects. Proper safety measures should be followed when handling this compound:
Hazard Classifications:
Hazard Class | Description |
---|---|
Acute Tox. 4 | Harmful if swallowed |
Skin Corr. 1B | Causes severe skin burns |
Aquatic Acute 1 | Very toxic to aquatic life |
Aquatic Chronic 1 | Very toxic with long-lasting effects |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume